molecular formula C13H16O2 B14671846 (1S,2S)-2-Phenylcyclohexane-1-carboxylic acid CAS No. 37982-24-4

(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid

Cat. No.: B14671846
CAS No.: 37982-24-4
M. Wt: 204.26 g/mol
InChI Key: BTERYDAAQMJMTD-NEPJUHHUSA-N
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Description

(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a cyclohexane ring substituted with a phenyl group and a carboxylic acid group. The compound’s stereochemistry is defined by the (1S,2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Phenylcyclohexane-1-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, yielding the desired enantiomer with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and fine chemicals.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidation of the carboxylic acid group can yield ketones or aldehydes.

    Reduction: Reduction can produce primary alcohols or aldehydes.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro (NO₂) or halogen (X) groups.

Scientific Research Applications

(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is used in studies of enzyme-substrate interactions and chiral recognition.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Phenylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and phenyl groups. The compound can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity. These interactions are crucial in its role as a chiral building block and in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Phenylcyclohexane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    2-Phenylcyclohexane-1-carboxylic acid: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.

    Cyclohexane-1-carboxylic acid: A similar compound lacking the phenyl group.

Uniqueness

(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its racemic and achiral counterparts.

Properties

CAS No.

37982-24-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(1S,2S)-2-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m1/s1

InChI Key

BTERYDAAQMJMTD-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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